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Compound of Interest

Compound Name: RO495

Cat. No.: B597900

A comprehensive comparison between the FDA-approved deucravacitinib and the
investigational compound RO495 is currently hampered by a significant lack of publicly
available data for RO495. Both compounds are potent inhibitors of Tyrosine Kinase 2 (TYK2), a
key mediator in the signaling of pro-inflammatory cytokines. However, beyond this shared
therapeutic target, the available information diverges substantially, with extensive clinical and
preclinical data for deucravacitinib and a notable absence of such information for RO495.

Deucravacitinib, developed by Bristol Myers Squibb, is a first-in-class, oral, selective, allosteric
TYK2 inhibitor.[1][2] It is approved for the treatment of moderate-to-severe plague psoriasis.[3]
[4] In contrast, RO495, also identified as CS-2667, is described in chemical supplier catalogs
as a potent TYK2 inhibitor, but no substantive preclinical or clinical data, nor information on its
developmental status, is publicly accessible. This disparity prevents a direct, evidence-based
comparison of their efficacy and safety profiles.

This guide will, therefore, provide a detailed overview of the well-characterized TYK2 inhibitor,
deucravacitinib, as a benchmark for this therapeutic class. The information presented is
intended for researchers, scientists, and drug development professionals to illustrate the
current understanding of selective TYK2 inhibition.

Deucravacitinib: A Detailed Profile
Mechanism of Action
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Deucravacitinib selectively inhibits TYK2 by binding to its regulatory pseudokinase domain
(JH2), which is distinct from the highly conserved ATP-binding site in the catalytic domain (JH1)
targeted by other Janus kinase (JAK) inhibitors.[2][5][6] This allosteric inhibition stabilizes an
inactive conformation of TYK2, thereby blocking the downstream signaling of key cytokines
implicated in the pathogenesis of psoriasis and other immune-mediated diseases, including
interleukin-23 (IL-23), IL-12, and Type | interferons.[5][7][8][9] This selective, allosteric
mechanism is believed to contribute to its favorable safety profile compared to less selective
JAK inhibitors.[10][11]

Signaling Pathway of TYK2 Inhibition by Deucravacitinib
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Caption: Deucravacitinib allosterically inhibits TYKZ2, blocking cytokine-mediated STAT
phosphorylation.

Efficacy in Plague Psoriasis

The efficacy of deucravacitinib in moderate-to-severe plague psoriasis has been established in
large, randomized, double-blind, Phase 3 clinical trials, notably the POETYK PSO-1 and
POETYK PSO-2 studies.[2][4] These trials demonstrated the superiority of deucravacitinib over
both placebo and the phosphodiesterase-4 inhibitor apremilast.
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Table 1: Key Efficacy Outcomes from POETYK PSO-1 and PSO-2 Trials at Week 16

Deucravacitinib 6 Apremilast 30 mg
Outcome Placebo
mg QD BID
POETYK PSO-1
PASI 75 Response
58.4 35.1 12.7
(%)
sPGA 0/1 Response
53.6 32.1 7.2
(%)
POETYK PSO-2
PASI 75 Response
53.0 39.8 9.4
(%)
sPGA 0/1 Response
49.5 33.9 8.6

(%)

Data sourced from
POETYK PSO-1 and
PSO-2 clinical trials.
[12][13]

Long-term extension studies of the POETYK PSO trials have shown that the clinical response
to deucravacitinib is maintained for up to five years with continuous treatment, with no new
safety signals identified.[3]

Safety and Tolerability

Deucravacitinib has demonstrated a consistent safety profile across its clinical development
program. The most frequently reported adverse events include nasopharyngitis, upper
respiratory tract infections, and headache.[13][14] Importantly, the selective inhibition of TYK2
by deucravacitinib is associated with a low incidence of the adverse events commonly linked to
broader JAK inhibition, such as significant changes in laboratory parameters.[2][13]

Experimental Protocols
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The methodologies for the pivotal Phase 3 trials of deucravacitinib provide a framework for
evaluating the efficacy and safety of TYK2 inhibitors in psoriasis.

POETYK PSO-1 and PSO-2 Trial Design

o Study Design: Multicenter, randomized, double-blind, placebo- and active comparator-
controlled Phase 3 trials.[2]

o Participants: Adults with moderate-to-severe plaque psoriasis (defined as Psoriasis Area and
Severity Index [PASI] score 212, static Physician's Global Assessment [sPGA] score =3, and
body surface area [BSA] involvement 210%).

 Intervention: Patients were randomized to receive deucravacitinib (6 mg once daily),
placebo, or apremilast (30 mg twice daily).

o Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a
PASI 75 response (at least a 75% reduction in PASI score from baseline) and the percentage
of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16 compared to
placebo.[2]

e Secondary Endpoints: Key secondary endpoints included comparisons of PASI 75 and sPGA
0/1 responses with apremilast at week 16.

Experimental Workflow for a Psoriasis Clinical Trial

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://conferences.medicom-publishers.com/specialisation/rheumatology/wppac-2021/selective-tyk2-inhibitor-effective-in-moderate-to-severe-plaque-psoriasis-2/
https://conferences.medicom-publishers.com/specialisation/rheumatology/wppac-2021/selective-tyk2-inhibitor-effective-in-moderate-to-severe-plaque-psoriasis-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Treatment Period
(e.g., 16 weeks)

Primary Endpoint Assessment
(PASI 75 & SPGA 0/1)

Long-Term Extension
(Safety & Durability)

'

Data Analysis & Reporting T

Patient Screening
(Moderate-to-Severe Psoriasis)

Randomization

Treatment Arms

TYK2 Inhibitor Placebo Active Comparator

Click to download full resolution via product page

Caption: A generalized workflow for a Phase 3 clinical trial in psoriasis.

Conclusion

Deucravacitinib stands as a well-documented example of a successful, selective, allosteric

TYK2 inhibitor, with a robust body of evidence supporting its efficacy and safety in the
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treatment of moderate-to-severe plaque psoriasis. The lack of publicly available data for
RO495 (CS-2667) precludes a meaningful comparative analysis at this time. For a
comprehensive evaluation of RO495's potential, future disclosure of its preclinical and clinical
data, including its precise mechanism of inhibition, selectivity profile, and performance in
clinical trials, is necessary. Until such information becomes available, deucravacitinib remains
the primary reference compound for understanding the therapeutic potential of this class of
molecules.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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